4-Methyl-3-(trifluoromethyl)benzyl alcohol
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Overview
Description
4-Methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O. It is a colorless liquid with a distinct aromatic odor. This compound is known for its high volatility and solubility in various organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Mechanism of Action
Target of Action
4-Methyl-3-(trifluoromethyl)benzyl alcohol is primarily used as a pharmaceutical intermediate It’s often used inproteomics research , suggesting it may interact with various proteins or enzymes in the body.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react viaSN1 or SN2 pathways . These reactions involve nucleophilic substitution at the benzylic position, which is stabilized by resonance .
Biochemical Pathways
It’s used as a reagent in kinetic studies ofphosphonoformate prodrugs and aquachromium (IV) , suggesting it may play a role in these biochemical pathways.
Pharmacokinetics
Its molecular weight of190.16 might influence its absorption and distribution in the body
Result of Action
As a pharmaceutical intermediate, it’s likely used to synthesize other compounds with known biological effects .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-(trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methyl-3-(trifluoromethyl)benzene with formaldehyde, followed by reduction of the resulting intermediate . Another method includes the trifluoromethylation of 4-methylbenzyl alcohol using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride or boron trifluoride. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-3-(trifluoromethyl)benzaldehyde or 4-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Methyl-3-(trifluoromethyl)toluene.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 4-Methylbenzyl alcohol
- 3-(Trifluoromethyl)benzyl alcohol
- (±)-alpha-(Trifluoromethyl)benzyl alcohol
Uniqueness
4-Methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl and a trifluoromethyl group on the benzyl alcohol structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and volatility, which are not observed in its analogs . These properties make it particularly valuable in applications requiring high membrane permeability and specific reactivity .
Properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUCVMGJQLDSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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